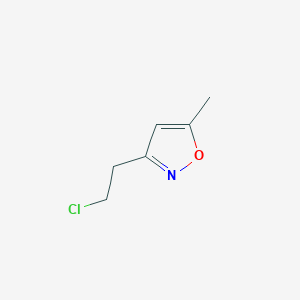
3-Methoxy-4-methyl-5-nitrobenzoic acid
Overview
Description
3-Methoxy-4-methyl-5-nitrobenzoic acid is a chemical compound with the molecular formula C8H7NO5 . It has an average mass of 197.145 Da and a monoisotopic mass of 197.032425 Da . It is also known by other names such as 3-Methoxy-4-nitrobenzoesäure in German, Acide 3-méthoxy-4-nitrobenzoïque in French, and Benzoic acid, 3-methoxy-4-nitro- in English .
Synthesis Analysis
The synthesis of 3-Methoxy-4-methyl-5-nitrobenzoic acid involves multi-step reactions . The first step involves the use of aqueous NaOH, followed by a reaction with magnesium in diethyl ether . Further treatment with CO2 is then carried out .Molecular Structure Analysis
The molecular structure of 3-Methoxy-4-methyl-5-nitrobenzoic acid can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure provides a more detailed view of the spatial arrangement of atoms and the chemical bonds within the molecule .Chemical Reactions Analysis
3-Methoxy-4-methyl-5-nitrobenzoic acid can undergo various chemical reactions. For instance, it has been used in the detection of nitroaromatic compounds by CdSe- quantum dots capped with polyamidoamine dendrimer-1,12-diaminododecane core-generation 4 nanocomposites . It has also been used in the synthesis of vorozole derivatives .Physical And Chemical Properties Analysis
3-Methoxy-4-methyl-5-nitrobenzoic acid is a light yellow to beige crystalline powder . It has a molecular weight of 197.14 . It is insoluble in water .Scientific Research Applications
Synthesis Processes
- Intermediate in Drug Synthesis : 3-Methoxy-4-methyl-5-nitrobenzoic acid can be an intermediate in the synthesis of certain drugs. For instance, Lomov (2019) describes the synthesis of related compounds as intermediates in the preparation of cardiotonic drugs like Sulmazole and Isomazole, using related nitrobenzoic acids (Lomov, 2019).
Chemical Properties and Reactions
Solubility and Stability Studies : The solubility and stability of compounds similar to 3-Methoxy-4-methyl-5-nitrobenzoic acid are often studied. For example, Hart et al. (2015) investigated the solubility of various nitrobenzoic acids in different solvents, which is crucial for understanding the chemical behavior of these compounds (Hart et al., 2015).
Synthesis of Derivatives : Compounds like 3-Methoxy-4-methyl-5-nitrobenzoic acid are used to synthesize various derivatives. Havaldar et al. (2004) demonstrated the synthesis of benzothieno derivatives from methoxy-nitrobenzaldehyde, showing the versatility of nitrobenzoic acids in organic synthesis (Havaldar et al., 2004).
Applications in Material Science
- Dopants in Polymer Science : Similar compounds are also investigated for their role as dopants in polymer science. Amarnath and Palaniappan (2005) explored the use of benzoic acid and its derivatives for doping polyaniline, a conductive polymer (Amarnath & Palaniappan, 2005).
Environmental Impact and Biodegradation
- Biodegradation Studies : The biodegradation of similar compounds is an area of interest. Donnelly and Dagley (1980) studied the metabolism of methoxybenzoic acids by Pseudomonas putida, shedding light on the environmental impact and biodegradation pathways of these compounds (Donnelly & Dagley, 1980).
Safety and Hazards
3-Methoxy-4-methyl-5-nitrobenzoic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has been associated with acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity (single exposure), with the respiratory system being a target organ .
properties
IUPAC Name |
3-methoxy-4-methyl-5-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c1-5-7(10(13)14)3-6(9(11)12)4-8(5)15-2/h3-4H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZBPCFNVEBZSTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1OC)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-4-methyl-5-nitrobenzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[2-(3-Methylpyrrolidin-1-yl)ethoxy]aniline](/img/structure/B1426417.png)
![2-{2-[(5-Chloro[1,1'-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1426420.png)
![3-{2-[4-(2-Methoxyethyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1426421.png)
![N,N-Diethyl-3-[2-(3-piperidinyl)ethoxy]aniline hydrochloride](/img/structure/B1426422.png)
![2-[2-(Cyclopropylmethoxy)ethyl]piperidine hydrochloride](/img/structure/B1426424.png)
![3-[2-(4-Chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1426427.png)


![Methyl 2-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1426431.png)

![3-{[(2-Chlorobenzyl)oxy]methyl}pyrrolidine hydrochloride](/img/structure/B1426436.png)

